8-Aza-7-deaza-2'-deoxyguanosine
Description
Contextualizing Modified Nucleosides as Probes in Molecular Biology
Modified nucleosides are synthetic versions of the natural nucleosides (adenosine, guanosine (B1672433), cytidine, thymidine, and uridine) that have been chemically altered. These alterations can range from simple changes, such as the addition of a chemical group, to more complex structural rearrangements. frontiersin.orgbldpharm.com By incorporating these modified units into DNA or RNA strands, scientists can investigate a wide range of biological phenomena. mlsu.ac.in
These molecular probes serve as powerful tools to study DNA-protein interactions, nucleic acid structure, and the dynamics of DNA replication and repair. bldpharm.commlsu.ac.in For instance, modified nucleosides can be designed to carry fluorescent tags, enabling the visualization of nucleic acids within cells. Others are engineered to disrupt or enhance specific molecular interactions, providing insights into the mechanisms of enzymes that act on DNA and RNA. bldpharm.com The ability to synthesize nucleosides with tailored properties has revolutionized our understanding of the central dogma of molecular biology. frontiersin.orgnih.gov
Rationale for the Design and Study of 8-Aza-7-deaza-2'-deoxyguanosine as a Guanine (B1146940) Analog
Guanine, one of the four main nucleobases in DNA, plays a crucial role in forming the stable double helix structure through Watson-Crick base pairing with cytosine. However, guanine-rich sequences can also form unusual secondary structures, such as G-quadruplexes, which can hinder processes like DNA replication. genelink.com To investigate the role of specific atoms and hydrogen bonds in these structures, scientists designed this compound.
The design of this analog involves a specific chemical modification of the purine (B94841) ring system of guanine. In the natural guanine structure, a nitrogen atom is present at position 7 and a carbon atom at position 8. In this compound, these positions are essentially swapped: the nitrogen atom is moved to the 8th position, and a carbon atom takes the 7th position. genelink.com This seemingly subtle change has profound implications for the molecule's properties. It alters the hydrogen-bonding capabilities of the nucleoside, preventing the formation of certain non-canonical base pairs, like Hoogsteen base pairs, which are involved in the formation of G-quadruplexes. genelink.com
Overview of Structural Modifications in this compound and Their Academic Significance
The key structural modification in this compound is the repositioning of the nitrogen atom from the 7th to the 8th position of the purine ring. This alteration prevents the formation of hydrogen bonds at position 7, which is a key interaction in the formation of G-quadruplexes and other secondary structures. genelink.com
This modification has several significant academic implications:
Reducing Secondary Structure Formation: By substituting this compound for guanosine in G-rich DNA sequences, researchers can effectively reduce the formation of problematic secondary structures. This is particularly useful in techniques like PCR and DNA sequencing, where such structures can interfere with the enzymatic processes. genelink.com
Probing DNA-Enzyme Interactions: The analog can be used to study the recognition and binding requirements of DNA-modifying enzymes. For example, studies have used derivatives of this compound to investigate the mechanisms of DNA polymerases and repair enzymes. nih.govkyushu-u.ac.jp
Enhancing Duplex Stability: Interestingly, the incorporation of this compound into a DNA duplex can increase its thermal stability compared to a duplex containing the natural guanine. This property is valuable for designing more robust DNA probes and therapeutic oligonucleotides. genelink.com
Site for Further Functionalization: The carbon atom at the 7-position provides a site for attaching other chemical groups, such as fluorescent dyes or cross-linking agents, without significantly disrupting the Watson-Crick base pairing. acs.org This allows for the creation of highly specific molecular probes.
Research Findings on this compound
Detailed studies have explored the impact of incorporating this compound and its derivatives into DNA.
| Research Area | Key Findings | References |
| Base Pairing Properties | Forms stable base pairs with cytosine. Halogenated derivatives can significantly stabilize both parallel and antiparallel DNA duplexes. | nih.gov |
| DNA Polymerase Interaction | 8-Halo-7-deaza-dGTPs are poorly incorporated by some DNA polymerases, indicating sensitivity to modifications at the C8 position. | nih.gov |
| DNA Stability | Oligonucleotides containing 8-aza-7-deazaisoguanine derivatives show that functionalization at the 7-position is well-tolerated, while modifications at the 8-position of isoguanine (B23775) can destabilize DNA. | acs.org |
| Thermodynamic Stability | The 7-deaza-8-aza-G:C base pair increases duplex stability (Tm) by approximately 1°C compared to the natural G:C pair. | genelink.com |
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-4(9(18)14-10)2-12-15(8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,13,14,18)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLZQBWJRMFLAD-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C=N2)C(=O)NC(=N3)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Aza 7 Deaza 2 Deoxyguanosine and Its Analogs
Core Pyrazolo[3,4-d]pyrimidine Scaffold Construction
The defining feature of 8-Aza-7-deaza-2'-deoxyguanosine is its pyrazolo[3,4-d]pyrimidine base, an isomer of the natural purine (B94841) base guanine (B1146940). glenresearch.com The synthesis of this heterocyclic system is a critical first step.
The construction of the pyrazolo[3,4-d]pyrimidine core is frequently achieved through cyclocondensation reactions. A common and effective strategy involves the reaction of a substituted pyrimidine (B1678525) with a hydrazine (B178648) derivative. acs.org For instance, reacting 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with hydrazine derivatives under basic conditions is a widely adopted method to form the bicyclic pyrazolo[3,4-d]pyrimidine structure. Research has demonstrated that heating 4,6-dichloro-5-formylpyrimidine with methylhydrazine in ethanol (B145695) can yield the desired scaffold with high efficiency.
Another approach involves the cyclization of 5-amino-4-cyanopyrazole derivatives with reagents like trifluoroacetic acid in the presence of phosphorus oxychloride to yield 6-trifluoromethyl-substituted pyrazolo[3,4-d]pyrimidines. researchgate.net The versatility of these reactions allows for the introduction of various substituents onto the heterocyclic core, giving rise to a range of analogs with tailored properties. nih.govnih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[3,4-d]pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 4,6-dichloro-5-formylpyrimidine | Methylhydrazine | Ethanol, 80°C, 12 hours | Pyrazolo[3,4-d]pyrimidine scaffold | 85% | |
| 5-amino-N-substituted-1H-pyrazole-4-carbonitrile | Aliphatic acids | POCl₃ | 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones | Good | researchgate.net |
| 4,6-dichloropyrimidine-5-carboxaldehyde | Hydrazines | Basic conditions | 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines | High | acs.org |
This table is generated based on data from the text and is for illustrative purposes.
Enzymatic methods offer a powerful alternative for the synthesis of nucleosides, providing high regio- and stereospecificity. For the preparation of this compound, bacterial enzymes, particularly purine nucleoside phosphorylases (PNPs), have been employed. seela.net
Studies have shown that E. coli PNP can catalyze the transfer of a 2'-deoxy-D-ribofuranosyl group from a donor molecule, such as 2'-deoxyguanosine (B1662781), to an 8-aza-7-deazapurine base. seela.net This transglycosylation reaction proceeds effectively, affording the desired β-D-ribonucleoside. An alternative enzymatic strategy is a "one-pot" synthesis that starts from 2-deoxy-D-ribose and the heterocyclic base, using a cascade of reactions catalyzed by recombinant E. coli ribokinase (RK), phosphopentomutase (PPM), and PNP. seela.net This method has demonstrated satisfactory yields for 8-aza-7-deazapurine nucleosides. seela.net
Table 2: Enzymatic Synthesis of 8-Aza-7-deazapurine 2'-Deoxyribonucleosides
| Method | Enzymes | Substrates | Product | Yield | Reference |
| Transglycosylation | Recombinant E. coli PNP | 8-aza-7-deazapurine base, 2'-deoxyguanosine (donor) | This compound | Moderate | seela.net |
| One-Pot Synthesis | Recombinant E. coli RK, PPM, PNP | 8-aza-7-deazapurine base, 2-deoxy-D-ribose | 8-aza-7-deazapurine 2'-deoxyribonucleosides | >50% | seela.net |
This table is generated based on data from the text and is for illustrative purposes.
Oligonucleotide Incorporation Strategies
To be useful in molecular biology and diagnostics, this compound must be incorporated into synthetic DNA strands. This is accomplished using automated solid-phase synthesis, which requires a chemically modified version of the nucleoside known as a phosphoramidite (B1245037). nih.govresearchgate.net
The standard method for creating synthetic oligonucleotides is phosphoramidite chemistry. researchgate.net This process involves the sequential addition of phosphoramidite building blocks to a growing DNA chain attached to a solid support. nih.gov For this compound, a specific phosphoramidite monomer is synthesized and then used in an automated DNA synthesizer. researchgate.net
This building block, formally named 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite, allows for the introduction of the modified base at any desired position within an oligonucleotide sequence. scbt.com The incorporation of this analog can enhance certain properties of the resulting oligonucleotide, such as increasing duplex stability (Tm values) compared to oligonucleotides containing only natural bases. researchgate.net
Before it can be used in a DNA synthesizer, the this compound nucleoside must undergo a series of derivatization and protection steps. researchgate.net This is crucial to ensure that only the desired chemical reactions occur during oligonucleotide synthesis.
The key steps include:
Protection of the Exocyclic Amine: The amino group on the pyrazolo[3,4-d]pyrimidine ring is protected, often with an isobutyryl or dimethylformamidine (DMF) group, to prevent unwanted side reactions. researchgate.net
5'-Hydroxyl Group Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected with a 4,4'-dimethoxytrityl (DMT) group. researchgate.net This acid-labile group is removed at the beginning of each coupling cycle in solid-phase synthesis.
Phosphitylation: The 3'-hydroxyl group is reacted to introduce a phosphoramidite moiety, typically a cyanoethyl phosphoramidite. researchgate.net This is the reactive group that will form the phosphodiester bond with the next nucleotide in the growing chain.
These protection and derivatization schemes yield the stable phosphoramidite monomer ready for use in automated solid-phase synthesis. researchgate.net
Site-Specific Chemical Functionalization of this compound
The structure of this compound allows for further chemical modification, or functionalization, at specific sites on the nucleobase. This enables the creation of a wide array of analogs with unique properties for advanced applications.
The 7-position of the pyrazolo[3,4-d]pyrimidine core is a common target for functionalization. Halogen atoms (e.g., bromo, iodo) or alkynyl groups can be introduced at this position. nih.gov These modifications can significantly enhance the stability of DNA duplexes by improving base stacking interactions. nih.gov Such functionalization is often achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, on a suitably protected nucleoside precursor. acs.org The ability to attach various functional groups, including fluorescent reporters, through "click chemistry" further expands the utility of these analogs in diagnostics and materials science. nih.gov
Halogenation at C7 and C8 Positions
Halogenation at the C7 and C8 positions of the 8-aza-7-deazapurine nucleus is a key strategy for modulating the properties of these nucleoside analogs. The introduction of halogen atoms can significantly influence duplex stability and enzymatic recognition.
Syntheses of 8-halogenated-7-deaza-2'-deoxyguanosine derivatives are typically achieved through the reaction of acetylated 7-deaza-2'-deoxyguanosine (B613789) with N-halogenated succinimides. kyushu-u.ac.jp This method allows for the direct introduction of chlorine, bromine, or iodine at the C8 position. kyushu-u.ac.jpkyushu-u.ac.jp For the C7 position, 7-iodo-8-aza-7-deaza-2′-deoxyguanosine serves as a versatile intermediate. researchgate.net This compound can be prepared through a multi-step process involving nucleobase anion-glycosylation of 8-aza-7-deaza-7-iodo-6-methoxypurine, followed by detoluoylation and amination. psu.edursc.org
The resulting 7- and 8-halogenated analogs have been shown to impact DNA duplex stability. For instance, oligonucleotides containing 7-bromo or 7-iodo-8-aza-7-deaza-2'-deoxyisoguanosine exhibit significant duplex stabilization in both parallel and antiparallel DNA structures. nih.gov The bulky halogen substituents are well-tolerated within the grooves of the DNA double helix. nih.gov Furthermore, 8-halogenated-7-deaza-2'-deoxyguanosine derivatives have been investigated as analogs of 8-oxo-2'-deoxyguanosine, a common form of oxidative DNA damage, to study DNA repair mechanisms. kyushu-u.ac.jpkyushu-u.ac.jp
| Compound | Starting Material | Reagent | Position of Halogenation | Reference |
| 8-Halogenated-7-deaza-2'-deoxyguanosine | Acetylated 7-deaza-2'-deoxyguanosine | N-Halosuccinimide | C8 | kyushu-u.ac.jp |
| 7-Iodo-8-aza-7-deaza-2'-deoxyguanosine | 8-Aza-7-deaza-7-iodo-6-methoxypurine | - | C7 | psu.edursc.org |
| 7-Bromo-8-aza-7-deaza-2'-deoxyisoguanosine | 8-Aza-7-deaza-2'-deoxyisoguanosine | - | C7 | nih.gov |
| 7-Iodo-8-aza-7-deaza-2'-deoxyisoguanosine | 8-Aza-7-deaza-2'-deoxyisoguanosine | - | C7 | nih.gov |
| 8-Aza-7-deaza-7-bromopurine-2,6-diamine 2'-deoxyribonucleoside | - | - | C7 | researchgate.netnih.gov |
Alkynylation and Propynyl (B12738560) Modifications
The introduction of alkynyl and, more specifically, propynyl groups at the C7 position of this compound is a powerful strategy to enhance the stability of DNA duplexes. This modification is typically achieved through Sonogashira cross-coupling reactions. nih.govnih.gov
The synthesis starts with a 7-iodo-8-aza-7-deaza-2'-deoxyguanosine derivative, which is then coupled with a terminal alkyne, such as propyne, in the presence of a palladium(0) catalyst and copper(I) iodide. nih.gov This reaction can be performed on the protected nucleoside before its incorporation into an oligonucleotide chain. nih.govnih.gov The resulting 7-propynyl derivative has been shown to have a positive effect on DNA duplex stability, attributed to the increased polarizability of the nucleobase and the hydrophobic nature of the propynyl group. nih.govnih.gov In fact, propynyl residues at the 7-position of 8-aza-7-deazapurines are generally more stabilizing than those at the 5-position of pyrimidine bases. nih.govnih.gov
Beyond simple propynyl groups, longer alkynyl chains, such as octa-1,7-diynyl groups, have also been successfully introduced at the C7 position. nih.gov These modifications not only enhance duplex stability but also provide a handle for further functionalization through "click" chemistry. nih.gov
| Modification | Starting Material | Reaction | Key Features | Reference |
| 7-Propynyl | 7-Iodo-8-aza-7-deaza-2'-deoxyguanosine | Sonogashira cross-coupling | Increased duplex stability | nih.govnih.gov |
| 7-(Octa-1,7-diynyl) | 7-Iodo-8-aza-7-deaza-2'-deoxyguanosine | Sonogashira cross-coupling | Enhanced duplex stability, suitable for click chemistry | nih.gov |
| 7-[Di(prop-2-ynyl)amino]prop-1-ynyl | 7-Iodo-8-aza-7-deaza-2'-deoxyguanosine | Sonogashira cross-coupling | Branched side chain with terminal triple bonds for "double click" functionalization | researchgate.net |
Click Chemistry Functionalization Strategies
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for the functionalization of this compound and its analogs. researchgate.net This strategy relies on the introduction of an alkyne or azide (B81097) moiety onto the nucleoside, which can then be "clicked" with a corresponding azide- or alkyne-containing molecule.
The most common approach involves the initial alkynylation of the C7 position of the 8-aza-7-deazapurine ring system, as described in the previous section. The resulting alkynyl-modified nucleoside serves as a versatile platform for the attachment of various reporter groups, ligands, and other functionalities. researchgate.netnih.gov For instance, oligonucleotides containing 7-(octa-1,7-diynyl)-8-aza-7-deaza-2'-deoxyguanosine have been successfully conjugated with non-fluorescent 3-azido-7-hydroxycoumarin. nih.gov
A more advanced strategy involves the synthesis of derivatives with multiple terminal triple bonds, enabling "double click" reactions. For example, a 7-[di(prop-2-ynyl)amino]prop-1-ynyl derivative of this compound has been synthesized and incorporated into oligonucleotides. researchgate.net This allows for the attachment of two reporter groups to a single nucleoside residue, even when multiple modified residues are in close proximity within a DNA duplex. researchgate.net
| Strategy | Key Intermediate | Reaction | Application | Reference |
| Single Click | 7-(Octa-1,7-diynyl)-8-aza-7-deaza-2'-deoxyguanosine | CuAAC | Conjugation with coumarin (B35378) dyes | nih.gov |
| Double Click | 7-[Di(prop-2-ynyl)amino]prop-1-ynyl-8-aza-7-deaza-2'-deoxyguanosine | CuAAC | "Double" functionalization with two reporter groups | researchgate.net |
| Clickable Side Chains | 7-Functionalized 8-aza-7-deaza-2'-deoxyisoguanine with octadiynyl side chains | CuAAC | Attachment of fluorescent pyrene (B120774) tags | acs.org |
Fluorescent Tagging and Reporter Group Integration
The integration of fluorescent tags and reporter groups into this compound analogs is crucial for their application in diagnostics and as molecular probes. Various strategies have been developed to achieve this, often leveraging the synthetic methodologies described in the preceding sections.
One common approach is to utilize Sonogashira cross-coupling reactions to attach fluorescent moieties to the C7 position of the 8-aza-7-deazapurine core. For example, 7-alkynylated 7-deazaadenine 2'-deoxyribonucleosides have been shown to exhibit strong fluorescence. researchgate.net Similarly, fluorescent pyrene or benzofuran (B130515) sensor tags have been attached to 7-functionalized 8-aza-7-deaza-2'-deoxyisoguanine and 8-aza-7-deaza-2-aminoadenine 2'-deoxyribonucleosides. acs.org
Click chemistry provides another powerful tool for fluorescent labeling. Alkynyl-modified this compound derivatives can be readily conjugated with azido-functionalized fluorophores. nih.govacs.org For instance, oligonucleotides containing 7-(octa-1,7-diynyl) derivatives of this compound have been conjugated with 3-azido-7-hydroxycoumarin, a non-fluorescent precursor that becomes fluorescent upon conjugation. nih.gov The fluorescence of the resulting conjugate can be sensitive to the local environment, providing a means to probe DNA structure and interactions. nih.gov
A novel environmentally sensitive fluorescent purine nucleoside, (cna)A, has been synthesized and shown to exhibit remarkable solvatochromicity and dual fluorescence, making it a highly selective probe for thymine (B56734) in a target DNA/RNA sequence. nih.govrsc.org
| Reporter Group | Attachment Strategy | Key Feature | Reference |
| Pyrene | Sonogashira cross-coupling followed by click chemistry | Excimer fluorescence in water | acs.org |
| Benzofuran | Sonogashira cross-coupling | Fluorescent sensor tag | acs.org |
| Coumarin | Click chemistry | Nucleobase-specific fluorescence quenching | nih.gov |
| 6-Cyano-2-naphthyl | Sonogashira cross-coupling | Environmentally sensitive dual fluorescence | nih.gov |
Conformational and Structural Perturbations in Nucleic Acids by 8 Aza 7 Deaza 2 Deoxyguanosine
Impact on Duplex Stability and Hybridization Properties
The stability of a DNA duplex is a critical determinant of its biological function and its utility in various biotechnological applications. The incorporation of 8-Aza-7-deaza-2'-deoxyguanosine can modulate duplex stability, a phenomenon that is intricately linked to its structural context and the presence of other modifications.
The thermal stability of oligonucleotides is commonly assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands. Studies have shown that the presence of this compound in an oligonucleotide can have a variable effect on the Tm. While some reports indicate that its incorporation leads to a slight stabilization of the duplex compared to the natural counterpart, others show comparable stability. For instance, oligonucleotides containing this compound have been reported to be slightly more stable than those with canonical DNA. glenresearch.comglenresearch.com
The impact on thermal stability becomes more pronounced when considering its isomer, 8-aza-7-deaza-2'-deoxyisoguanosine. In self-complementary duplexes, the incorporation of 8-aza-7-deaza-2'-deoxyisoguanosine resulted in a stabilizing effect, with a reported increase in Tm of 1.6°C per modification. nih.gov
Table 1: Thermal Stability (Tm) of Oligonucleotides Modified with this compound Analogs
| Modification | Change in Tm (°C) per modification | Reference |
| 8-Aza-7-deaza-2'-deoxyisoguanosine | +1.6 | nih.gov |
| 7-Bromo-8-aza-7-deaza-2'-deoxyisoguanosine | +1.5 (non self-complementary) | nih.gov |
| 7-Iodo-8-aza-7-deaza-2'-deoxyisoguanosine | +5.8 (self-complementary), +2.5 (non self-complementary) | nih.gov |
The introduction of substituents at the 7-position of the 8-aza-7-deazapurine ring system has been shown to be a key strategy for enhancing duplex stability. oup.com Halogenation, in particular, has a significant stabilizing effect. For example, the incorporation of 7-bromo-8-aza-7-deaza-2'-deoxyguanosine and 7-iodo-8-aza-7-deaza-2'-deoxyguanosine leads to a notable increase in the thermal stability of oligonucleotide duplexes. oup.com This stabilization is attributed to the favorable accommodation of the bulky halogen substituents within the grooves of both antiparallel and parallel stranded DNA. nih.govnih.gov
Similarly, attaching an octadiynyl side chain at the 7-position of this compound results in more stabilized duplexes compared to those with the non-functionalized counterpart, indicating that these side chains have ample steric freedom within the DNA duplex. nih.gov Even with bulky dye conjugates attached to these side chains, the resulting hybrids are slightly more stable than canonical DNA. nih.gov
Table 2: Effect of Nucleobase Substituents on Duplex Stability (ΔTm)
| Substituent at C7 | Base Analog | ΔTm per modification (°C) | Reference |
| Bromo | 8-Aza-7-deaza-2'-deoxyisoguanosine | +1.5 | nih.gov |
| Iodo | 8-Aza-7-deaza-2'-deoxyisoguanosine | +2.5 to +5.8 | nih.gov |
| Octadiynyl | This compound | Increased stability | nih.gov |
When compared to canonical DNA, oligonucleotides containing this compound generally exhibit slightly increased stability. glenresearch.comglenresearch.com The stability of duplexes containing 8-aza-7-deaza-2'-deoxyisoguanosine is nearly identical to that of duplexes with 2'-deoxyisoguanosine (B9890). nih.govoup.comnih.gov However, its 7-substituted derivatives induce a significant stabilization in both parallel and antiparallel DNA strands. nih.govoup.comnih.gov
In contrast, the related 7-deazapurine nucleosides, while having a more stable glycosylic bond, tend to exhibit lower duplex stability. nih.govoup.com For instance, replacing 2'-deoxyisoguanosine with 7-deaza-2'-deoxyisoguanosine leads to a strong destabilization of the duplex structure. nih.gov This highlights the unique contribution of the 8-aza modification to duplex stabilization.
Table 3: Comparative Duplex Stability
| Modified Nucleoside | Compared To | Relative Stability | Reference |
| This compound | Canonical dG | Slightly stabilizing | glenresearch.comglenresearch.com |
| 8-Aza-7-deaza-2'-deoxyisoguanosine | 2'-deoxyisoguanosine | Almost identical | nih.govoup.comnih.gov |
| 7-Substituted 8-Aza-7-deaza-2'-deoxyisoguanosine | 2'-deoxyisoguanosine | Significantly stabilizing | nih.govoup.comnih.gov |
| 7-Deaza-2'-deoxyisoguanosine | 2'-deoxyisoguanosine | Strongly destabilizing | nih.gov |
| 7-Deazapurine Nucleosides | 8-Aza-7-deazapurine Nucleosides | Lower duplex stability | nih.govoup.com |
Alterations in Base-Pairing Geometries and Hydrogen Bonding Networks
The precise geometry of base pairing and the network of hydrogen bonds are fundamental to the structural integrity and biological function of DNA. The introduction of this compound can subtly alter these features.
Despite the alteration in the purine (B94841) ring, this compound retains the ability to form a stable Watson-Crick base pair with cytosine. researchgate.net Theoretical studies have shown that the geometry and stability of the this compound:cytosine base pair are very similar to the canonical G:C pair. The modification has a negligible impact on the hydrogen bonding pattern within the Watson-Crick framework.
However, the electronic properties of the base are altered. The replacement of N7 with a CH group in the related 7-deazaguanine (B613801) is known to change the electronic characteristics of the heterocycle, though it does not directly alter Watson-Crick base pairing. nih.gov It is plausible that the N8 atom in this compound also influences the electronic distribution and, consequently, the finer details of the hydrogen bonding network.
A key feature of this compound is its inability to participate in certain non-canonical interactions that are characteristic of guanine (B1146940). The N7 atom of guanine is a crucial hydrogen bond acceptor for the formation of Hoogsteen base pairs and is also involved in the coordination of metal ions in the formation of G-quadruplexes, which are tetra-helical structures formed by G-rich sequences.
By replacing the N7 atom, this compound effectively prevents the formation of Hoogsteen base pairs. oup.com Furthermore, this modification inhibits the aggregation of oligonucleotides into G-quadruplex structures. glenresearch.comglenresearch.comoup.com This property is particularly valuable in the synthesis and purification of G-rich oligonucleotides, which are otherwise prone to aggregation. glenresearch.comglenresearch.com Studies have shown that while 8-aza-7-deaza-2'-deoxyisoguanosine can form higher-order assemblies, this compound and its 7-bromo substituted derivative prevent such aggregation. nih.govnih.govresearchgate.net This characteristic makes this compound a useful tool for ensuring the formation of standard duplex DNA, free from complicating secondary structures.
Investigation of Inverse Watson-Crick and Purine-Purine Base Pair Formation
The canonical Watson-Crick base pairing between guanine and cytosine is a cornerstone of the DNA double helix. However, the altered electronic and steric properties of this compound (ppG) open the door to alternative base pairing configurations, including inverse Watson-Crick and purine-purine interactions.
Studies have explored the formation of purine-purine base pairs, which represent a departure from the typical purine-pyrimidine pairing. acs.org To mimic the standard dG-dC interaction, 2'-deoxyisoguanosine and its shape mimic, 8-aza-7-deaza-2'-deoxyisoguanosine, have been utilized to form base pairs with 2'-deoxyguanosine (B1662781) or 5-aza-7-deaza-2'-deoxyguanosine. acs.org Research has shown that side chains at the 7-position of 8-aza-7-deazaisoguanine are well-tolerated when paired with guanine or 5-aza-7-deazaguanine (B30438) in a DNA duplex. acs.org In contrast, functionalization at the 8-position of the related isoguanine (B23775) analogue leads to duplex instability. acs.org This highlights the positional importance of modifications for maintaining stable purine-purine base pairs. acs.org
Furthermore, investigations into inverse Watson-Crick base pairs have been conducted. For instance, 7-deaza-2'-deoxyisoguanosine can form stable inverse Watson-Crick pairs with 5-methyl-2'-deoxyisocytidine. acs.org While not directly involving this compound, these studies on a related 7-deazapurine analogue provide insights into the potential for non-canonical base pairing. The ability to form these alternative base pairing schemes expands the potential for creating novel DNA structures with unique properties.
Effects on Overall Nucleic Acid Architecture and Dynamics
The incorporation of this compound extends beyond local base pairing, influencing the global architecture and dynamic behavior of the nucleic acid duplex.
The glycosidic torsion angle, which describes the rotation around the bond connecting the nucleobase to the sugar moiety, is a critical determinant of DNA conformation. The substitution of nitrogen at the 7-position with a carbon and carbon at the 8-position with nitrogen in this compound can influence this angle. Replacing the purine moiety with 7-deaza- or 8-aza-7-deazapurine has been shown to increase the stability of the glycosylic bond. oup.com
Studies have demonstrated that oligonucleotides containing this compound exhibit altered duplex stability. The 8-aza-7-deaza-G:C base pair has been found to increase the melting temperature (Tm) of a duplex by approximately 1°C compared to a standard G:C pair, indicating enhanced stability. genelink.com This stabilization is a noteworthy feature of this modification.
| Modification | Effect on Duplex Stability (ΔTm per modification) | Reference |
| 8-aza-7-deaza-2'-deoxyisoguanosine | +1.6°C | nih.gov |
| 7-iodo-8-aza-7-deaza-2'-deoxyisoguanosine | +5.8°C | nih.gov |
| This compound | ~ +1°C | genelink.com |
The conformation of DNA is not static and can transition between different forms, such as the right-handed B-form and the left-handed Z-form. The presence of modified bases can influence these conformational equilibria. While specific studies detailing the direct influence of this compound on B-Z transitions are not extensively documented in the provided results, the related 7-deazapurine analogues offer some clues.
Circular dichroism (CD) spectra of duplexes containing functionalized 7-deaza-2'-deoxyisoguanine show characteristics of B-DNA, with only minor changes observed. acs.orgresearchgate.net This suggests that the modification does not induce a drastic global conformational change like a B-Z transition. However, CD spectra of DNA containing purine-purine tracts with 7-deaza-2'-deoxyisoguanine do differ from those of standard Watson-Crick helices, indicating the formation of new DNA constructs. acs.org
The grooves of the DNA double helix are lined with water molecules and associated cations, which play a crucial role in stabilizing the structure. Modification of the nucleobases can perturb this hydration shell. The replacement of the N7 atom of guanine with a CH group in the related 7-deazaguanine eliminates a major groove cation-binding site. nih.gov This alteration can affect the organization of salts and water in the major groove. nih.gov Studies on 7-deaza-2'-deoxyadenosine have shown a net release of electrostricted water molecules from the duplex. acs.org It is plausible that this compound, which also lacks the N7 atom, would similarly alter the hydration and cation organization in the major groove.
Base stacking, an interaction between adjacent aromatic bases in a DNA strand, is a major stabilizing force. news-medical.net The altered electronic properties of this compound can affect these stacking interactions. While the modification can lead to increased duplex stability, this is not solely due to enhanced stacking. In the case of 7-deaza-2'-deoxyadenosine, thermodynamic destabilization was attributed primarily to less favorable stacking interactions. acs.org
This compound has been described as a component of alkynylated, cross-linked, single-stranded nucleic acids. It has the ability to form a covalent bond between the two strands of a DNA helix by binding to 7-deazapurine residues, which prevents the strands from unwinding. This cross-linking property is a significant feature, suggesting its potential use in applications requiring the stabilization of nucleic acid structures.
Molecular Recognition and Enzymatic Interactions
DNA Polymerase Fidelity and Incorporation Studies
The incorporation of modified nucleosides like 8-Aza-7-deaza-2'-deoxyguanosine into a growing DNA strand is a critical test of a DNA polymerase's active site flexibility and its fidelity mechanisms.
The acceptability of this compound triphosphate as a substrate for DNA polymerases is essential for its use in molecular biology techniques such as the polymerase chain reaction (PCR). Research has shown that it can be successfully incorporated into DNA, indicating it is recognized by DNA polymerases. genelink.com Its utility in PCR applications, particularly for G-rich or GC-rich templates that are prone to forming secondary structures, underscores its acceptance by thermostable polymerases. genelink.comnih.gov The substitution of this analog at specific deoxyguanosine positions helps to reduce the formation of secondary structures that can impede PCR amplification. genelink.com
However, modifications to the core structure can impact polymerase recognition. For instance, studies on related compounds such as 8-halo-7-deaza-2'-deoxyguanosine triphosphates (8-halo-7-deaza-dGTPs) revealed that they were poorly incorporated by both the Klenow fragment (exo-) of E. coli DNA polymerase I and human DNA polymerase β. nih.gov This suggests that the nature of the substituent at the 8-position can be a critical determinant for substrate binding and efficient incorporation by DNA polymerases.
The mechanism behind this error suppression lies in the altered hydrogen-bonding capabilities and enhanced thermodynamic stability of the base pair it forms with deoxycytidine. The rearrangement of the purine (B94841) core in this compound, where the N7 atom is replaced by a carbon and the C8 atom by a nitrogen, prevents the formation of non-Watson-Crick hydrogen bonds at the 7-position that can lead to mispairing. genelink.com The resulting 8-Aza-7-deaza-G:C base pair exhibits increased duplex stability, with a melting temperature (Tm) approximately 1°C higher than a natural G:C base pair. genelink.com This enhanced stability improves the discrimination against mismatches such as those with G, A, or T, making it a valuable component for DNA probes used in diagnostic assays. genelink.com
| Parameter | Observation with this compound | Reference |
| Error Rate Reduction | 50-fold decrease in G-to-A substitution errors. | |
| Duplex Stability | Increases the melting temperature (Tm) of the DNA duplex by ~1°C compared to a natural G:C pair. | genelink.com |
| Mismatch Discrimination | Improved discrimination against G:A, G:G, and G:T mismatches. | genelink.com |
The accommodation of modified nucleosides within the active site of a DNA polymerase is influenced by the specific type of polymerase and the nature of the modification. While bulky substituents can present a steric challenge, polymerases can show a surprising degree of adaptability. For example, studies with related 8-halo-7-deaza-dG derivatives showed that while the Klenow fragment (exo-) was sensitive to the C8-halogen, human polymerase β was able to accommodate the halogen, leading to efficient insertion of dCTP opposite the modified base in the template DNA. nih.gov This highlights the differential capacity of polymerase active sites to handle modified templates.
Furthermore, research on other derivatives has shown that even bulky halogen substituents can be well accommodated within the grooves of both antiparallel and parallel DNA duplexes, suggesting that the DNA structure itself can adapt to these modifications. nih.gov This structural flexibility is crucial for the subsequent steps of DNA synthesis after the incorporation of the modified nucleotide.
Interactions with Nucleic Acid-Modifying Enzymes
Once incorporated into a DNA strand, this compound can influence the activity of other enzymes that interact with DNA, such as nucleases and restriction enzymes.
The structural modification in this compound, specifically the replacement of the N7 nitrogen, enhances the stability of the N-glycosidic bond. This chemical alteration confers increased resistance to depurination, a process of spontaneous base loss that can be exacerbated under certain chemical or enzymatic conditions. This inherent stability is a valuable property for applications requiring robust DNA templates.
The presence of this compound within the recognition sequence of a restriction endonuclease can significantly modulate the enzyme's cleavage activity. Restriction enzymes are highly specific, and modifications to the target sequence, even subtle ones, can interfere with binding or catalysis. thermofisher.comneb.com
Studies using the restriction enzyme EcoRI, which recognizes the sequence G'AATTC, have provided detailed insights. An octanucleotide containing this compound was synthesized to test this interaction. When the modified base replaced the guanine (B1146940) at the EcoRI cleavage site, it completely abolished the enzyme's ability to hydrolyze the phosphodiester bond. researchgate.net Conversely, when the modification was placed at the adjacent guanine position (dG-1), the rate of cleavage was actually enhanced compared to the unmodified sequence. researchgate.net This demonstrates that the effect of the modification is highly position-dependent. The related analog, 7-deaza-dGTP, is also known to inhibit the cleavage of DNA by some restriction enzymes. nih.govresearchgate.net
| Enzyme | Modification Position in Recognition Site | Effect on Cleavage | Reference |
| EcoRI | At the dG cleavage site | Abolished | researchgate.net |
| EcoRI | At the adjacent dG-1 position | Enhanced | researchgate.net |
Studies with Reverse Transcriptases
Comprehensive searches of available scientific literature did not yield specific studies detailing the direct interaction and enzymatic incorporation of this compound 5'-triphosphate with reverse transcriptases. While research exists on related compounds and their interactions with these enzymes, data specifically concerning the kinetic parameters (such as K_m, V_max, or incorporation efficiency) of this compound triphosphate as a substrate for reverse transcriptases like HIV-1 reverse transcriptase, Avian Myeloblastosis Virus (AMV) reverse transcriptase, or Moloney Murine Leukemia Virus (M-MLV) reverse transcriptase are not present in the surveyed public domain.
The scientific community has investigated the broader family of deazapurine nucleosides in the context of DNA and RNA synthesis. For instance, the related compound 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is utilized in sequencing reactions with reverse transcriptases, such as AMV reverse transcriptase, to resolve issues of band compression in GC-rich regions. sigmaaldrich.com This is attributed to the substitution of nitrogen at the 7-position with a carbon, which reduces the formation of Hoogsteen base pairs without disrupting standard Watson-Crick pairing. sigmaaldrich.comtrilinkbiotech.com
Furthermore, studies on other guanosine (B1672433) analogs have provided insights into the substrate specificity of reverse transcriptases. For example, 7-Deaza-2',3'-dideoxyguanosine has been identified as an inhibitor of HIV-1 reverse transcriptase, with a reported Ki of 25 nM. biocat.com However, this is an inhibitory dideoxy analog, not the 2'-deoxy triphosphate substrate requested.
While general statements can be found about the interaction of enzymes like polymerases and reverse transcriptases with the minor groove of DNA, where 7-deaza purines lack a critical hydrogen-bonding group, specific kinetic data for the incorporation of this compound triphosphate by reverse transcriptases remains uncharacterized in the available literature. glenresearch.com
Due to the absence of direct research findings, a data table on the enzymatic interactions of this compound triphosphate with various reverse transcriptases cannot be generated at this time.
Applications As Molecular Probes and Tools in Biochemical Research
Enhancing DNA Synthesis Fidelity and Accuracy
A significant application of 8-Aza-7-deaza-2'-deoxyguanosine is in improving the precision of synthetic DNA. Its modified structure helps to overcome common challenges encountered during oligonucleotide synthesis.
During the chemical synthesis of DNA, particularly through solid-phase phosphoramidite (B1245037) chemistry, a common and problematic error is the G-to-A substitution. This issue often arises from the instability of the guanine (B1146940) base, which can lead to depurination—the loss of the purine (B94841) base from the deoxyribose sugar backbone. The incorporation of this compound, also known as PPG, provides a robust solution to this problem.
The key to its efficacy lies in the modified purine ring. The absence of the N7 nitrogen atom, which is a primary site for unwanted chemical reactions that trigger depurination, makes the nucleoside more stable under the conditions of synthesis. Research has demonstrated that substituting the standard deoxyguanosine with this compound can decrease the rate of G-to-A substitution errors by as much as 50-fold. This substantial increase in fidelity ensures that the final DNA sequences are of higher quality and accuracy.
The high fidelity offered by this compound is critically important for demanding applications like gene synthesis and advanced genomic technologies. The construction of synthetic genes requires the precise assembly of long DNA sequences, where even a single error can lead to a non-functional protein or an unintended effect. By minimizing G-to-A mutations, this compound ensures the integrity of the synthesized gene.
This principle extends to the components of advanced genome-editing technologies like CRISPR-Cas9. The accuracy of CRISPR is dependent on the guide RNA sequence and, in some applications, on synthetic DNA repair templates. The use of high-fidelity synthetic DNA, facilitated by analogs like this compound, is essential for the successful and precise outcome of such editing experiments.
Furthermore, the related compound 7-deaza-2'-deoxyguanosine (B613789) triphosphate has been shown to be highly effective in polymerase chain reaction (PCR) and sequencing of DNA regions with high guanine-cytosine (GC) content, such as CpG islands. trilinkbiotech.com These regions are prone to forming strong secondary structures that can stall DNA polymerases. The substitution with a deazaguanine analog weakens these secondary structures without disrupting the normal Watson-Crick base pairing, thereby improving the efficiency and reliability of amplification and sequencing. trilinkbiotech.com
Probing Nucleic Acid Structure and Dynamics
The unique structure of this compound and its derivatives makes them powerful probes for investigating the complex world of nucleic acid structures and their dynamic behaviors.
The pyrazolo[3,4-d]pyrimidine structure of this compound makes it a suitable scaffold for the development of fluorescent probes. While the intrinsic fluorescent properties of the unmodified compound are not as pronounced as some other analogs, its derivatives are highly effective.
For instance, the closely related nucleoside, 8-Aza-2'-deoxyguanosine, is strongly fluorescent in its anionic form and serves as an excellent reporter for DNA mismatch detection. rsc.orgnih.gov Studies have shown that when this analog is incorporated into an oligonucleotide, its fluorescence is significantly higher when it is part of a mismatched base pair compared to when it is perfectly paired with cytosine. rsc.orgnih.gov This fluorescence difference allows for the clear identification of single-nucleotide polymorphisms (SNPs) or errors in a DNA duplex. rsc.orgnih.gov The fluorescence of this analog's anion is reduced in single-stranded DNA and further quenched in a perfectly matched duplex, a property that correlates with the stability of the base pair. rsc.orgnih.gov
Similarly, research on 8-aza-7-deaza-2'-deoxyisoinosine, another related compound, shows that its fluorescence is quenched by about 95% upon formation of a DNA duplex, allowing the residual fluorescence to be used for monitoring DNA melting and hybridization processes. nih.gov These examples highlight the utility of the 8-aza-7-deazapurine scaffold in creating probes for real-time analysis of DNA interactions.
The modification of the guanine base in this compound provides a subtle yet powerful tool for studying how enzymes interact with DNA. By altering a key position in the major groove, researchers can dissect the specific requirements for enzyme recognition and activity.
Studies using 8-halogenated-7-deaza-2'-deoxyguanosine triphosphates (8-halo-7-deaza-dGTPs) have revealed differential effects on various DNA polymerases. For example, the Klenow fragment (exo-) of E. coli DNA polymerase I is highly sensitive to the presence of a halogen at the C8 position and incorporates the modified nucleotide poorly. nih.govelsevierpure.com In contrast, human DNA polymerase β can accommodate the C8-halogen, leading to efficient insertion of dCTP opposite the modified base in the template strand. nih.govelsevierpure.com This differential processing provides valuable insights into the steric and electronic constraints within the active sites of these enzymes.
Furthermore, 8-halogenated-7-deaza-2'-deoxyguanosine triphosphate derivatives have been identified as strong competitive inhibitors of the human 8-oxo-2'-deoxyguanosine triphosphatase (hMTH1). nih.gov This enzyme's role is to hydrolyze oxidized nucleoside triphosphates, preventing their incorporation into DNA and thus protecting cells from damage. The 8-halo-7-deaza-dGTPs are poor substrates for hMTH1 but bind tightly to its active site, exhibiting inhibitory effects at nanomolar concentrations. nih.gov This inhibitory action is attributed to a slower rate of hydrolysis, likely caused by different stacking interactions within the enzyme's active site. nih.gov
Table 1: Interaction of 8-Halogenated-7-deaza-dGTPs with DNA-Processing Enzymes
| Enzyme | Interaction/Effect | Finding | Reference |
|---|---|---|---|
| Klenow Fragment (exo-) | Nucleotide Incorporation | Poorly incorporates 8-halo-7-deaza-dGTPs; sensitive to C8-halogen substitution. | nih.gov |
| Human DNA Polymerase β | Nucleotide Incorporation | Can accommodate C8-halogen, allowing efficient dCTP insertion opposite the analog. | nih.gov |
| Human MTH1 (hMTH1) | Enzyme Inhibition | Acts as a strong competitive inhibitor at nanomolar levels; poor substrate for the enzyme. | nih.gov |
The N7 atom of guanine is a key hydrogen bond acceptor and a site of negative electrostatic potential in the major groove of DNA. This site is crucial for interactions with proteins, drugs, and metal cations. nih.gov By replacing the N7 nitrogen with a carbon-hydrogen (C-H) group, 7-deazaguanine (B613801) analogs, including this compound, fundamentally alter this electrostatic landscape. nih.gov
Table of Mentioned Compounds
Expanding the Genetic Information System through Non-Canonical Base Pairing
The creation of an expanded genetic information system, often referred to as an "unnatural base pair" (UBP) system, is a significant goal in synthetic biology. The success of such a system hinges on the ability of a new base pair to be functionally orthogonal to the natural A-T and G-C pairs, meaning it should not interact with them, and it must be efficiently replicated and transcribed. This compound and its derivatives have been instrumental in the development of alternative pairing motifs.
Research has shown that purine-purine base pairs can serve as an alternative recognition system to the canonical purine-pyrimidine pairing. acs.org To mimic the natural dG-dC interaction, 8-aza-7-deaza-2'-deoxyisoguanosine, a closely related analogue, has been used to form base pairs with 2'-deoxyguanosine (B1662781) and another modified purine, 5-aza-7-deaza-2'-deoxyguanosine. acs.org Studies on these purine-purine pairs have explored their stability and recognition within the DNA double helix. acs.org
Furthermore, the N8-glycosylated version of 8-aza-7-deazaguanine demonstrates specific and stable base pairing with 2'-deoxy-5-methylisocytidine in DNA with a standard antiparallel strand orientation. nih.govresearchgate.net In duplexes with a parallel-strand orientation, it pairs favorably with 2'-deoxycytidine. nih.govresearchgate.net The stability of these non-canonical pairs is a critical factor. For instance, duplexes containing 8-aza-7-deaza-2'-deoxyisoguanosine exhibit nearly identical stability to those with the parent 2'-deoxyisoguanosine (B9890). nih.govnih.gov Introducing further modifications, such as 7-halogenated derivatives, can significantly enhance the stability of duplexes in both parallel and antiparallel orientations. nih.govnih.gov
| Modified Nucleoside | Pairing Partner | Duplex Orientation | Key Finding on Stability | Reference |
|---|---|---|---|---|
| 8-Aza-7-deaza-2'-deoxyisoguanosine | 2'-Deoxyguanosine / 5-Aza-7-deaza-2'-deoxyguanosine | Antiparallel | Forms stable purine-purine pairs, expanding the genetic code. | acs.org |
| N8-glycosylated 8-Aza-7-deazaguanine | 2'-Deoxy-5-methylisocytidine | Antiparallel | Forms stable base pairs. | nih.govresearchgate.net |
| N8-glycosylated 8-Aza-7-deazaguanine | 2'-Deoxycytidine | Parallel | Forms stable base pairs. | nih.govresearchgate.net |
| 8-Aza-7-deaza-2'-deoxyisoguanosine | - | Antiparallel/Parallel | Shows almost identical base pairing stability as 2'-deoxyisoguanosine. | nih.govnih.gov |
| 7-Halogenated 8-Aza-7-deaza-2'-deoxyisoguanosine | - | Antiparallel/Parallel | Induces significant duplex stabilization. | nih.govnih.gov |
Development of Universal Nucleosides for Sequence-Independent Base Pairing
A universal nucleoside is a base analogue that can pair with all four canonical DNA bases (A, C, G, and T) without significant discrimination and without substantially destabilizing the DNA duplex. Such molecules are valuable tools in molecular biology for applications like PCR priming and DNA sequencing where sequence information is degenerate or unknown.
While this compound itself is primarily studied for specific non-canonical pairing, a closely related analogue, the N8-(2′-deoxyribofuranoside) of 8-aza-7-deazaadenine, has been successfully developed as a universal nucleoside. researchgate.netoup.comnih.govresearchgate.net This compound, which features an unusual N8 glycosylation position, can form stable, hydrogen-bonded base pairs with all four natural DNA constituents. researchgate.netoup.comnih.gov
The thermal stabilities of oligonucleotide duplexes containing this universal adenine (B156593) analogue opposite A, C, G, or T are very similar to each other and only moderately lower than those of standard Watson-Crick pairs. researchgate.netnih.gov The pairing motifs involve bidentate hydrogen bonds and can follow Watson-Crick or Hoogsteen geometry. researchgate.netoup.comnih.gov Despite having a different shape from natural base pairs, these universal pairs fit well within the DNA duplex structure. researchgate.netoup.com The development of this adenine analogue showcases the potential of the 8-aza-7-deaza scaffold in creating nucleosides with sequence-independent pairing capabilities. researchgate.netrsc.org
| Universal Nucleoside Analogue | Key Property | Pairing Capability | Impact on Duplex Stability | Reference |
|---|---|---|---|---|
| N8-(2'-deoxyribofuranoside) of 8-aza-7-deazaadenine | Unusual N8 glycosylation position | Pairs with A, C, G, and T without significant structural discrimination. | Thermal stabilities are very similar and only moderately reduced compared to Watson-Crick pairs. | researchgate.netnih.govresearchgate.net |
Studies on Self-Assembly of Modified Nucleosides in Nanostructure Formation
The self-assembly of nucleosides into higher-order structures, such as G-quadruplexes formed by guanine-rich sequences, is a key area of research in nanotechnology and materials science. These structures have potential applications in the development of new biomaterials and electronic devices.
The ability of 8-aza-7-deazapurine derivatives to form such assemblies has been investigated. Research indicates that the regularly linked this compound does not form G-like tetrads or similar higher molecular assemblies. nih.govresearchgate.net This is a significant finding, as it contrasts with the behavior of natural guanosine (B1672433). The structural changes in the purine ring system prevent the specific hydrogen bonding patterns required for G-tetrad formation.
Interestingly, the isomeric compound, 8-aza-7-deaza-2'-deoxyisoguanosine, does exhibit self-assembly into supramolecular structures. nih.govoup.com However, this tendency to aggregate is disrupted by the introduction of bulky substituents, such as a 7-bromo group. nih.govresearchgate.netnih.gov These findings highlight the subtle but critical role of nucleobase structure in directing the self-assembly of nucleosides into complex nanostructures. The inability of this compound to self-assemble in this manner makes it a useful control in studies of G-quadruplex formation and provides a stable building block for DNA structures where such aggregation is undesirable. nih.gov
| Compound | Self-Assembly Behavior | Key Influencing Factor | Reference |
|---|---|---|---|
| This compound | Does not form G-like tetrads or higher molecular assemblies. | Structural modification of the purine ring. | nih.govresearchgate.net |
| 8-Aza-7-deaza-2'-deoxyisoguanosine | Forms supramolecular assemblies. | Isomeric structure allows for aggregation. | nih.govoup.com |
| 7-Bromo-8-aza-7-deaza-2'-deoxyisoguanosine | Aggregation is prevented. | Bulky 7-bromo substituent disrupts self-assembly. | nih.govresearchgate.netnih.gov |
Advanced Characterization Techniques and Computational Approaches
Spectroscopic Analysis of 8-Aza-7-deaza-2'-deoxyguanosine and its Oligonucleotides
Spectroscopic techniques are fundamental in elucidating the structural and photophysical properties of modified nucleosides and their corresponding oligonucleotides.
UV thermal denaturation is a cornerstone technique for assessing the thermodynamic stability of DNA duplexes. The melting temperature (Tm), defined as the temperature at which half of the duplex DNA has dissociated into single strands, provides a direct measure of duplex stability.
Studies on oligonucleotides containing this compound and its analogs reveal that this modification generally imparts robust stability. Duplexes incorporating the 8-aza-7-deazapurine scaffold show thermal stabilities that are often comparable to or even slightly higher than their unmodified counterparts containing natural deoxyguanosine. researchgate.net For instance, octanucleotides containing this compound exhibited increased Tm values compared to the parent oligomer. researchgate.net
The stability is further influenced by substitutions on the purine (B94841) ring. Halogenation at the 7-position of the related 8-aza-7-deaza-2'-deoxyisoguanosine nucleoside, for example, has been shown to significantly enhance duplex stability. nih.gov This increased stability is attributed to the favorable accommodation of the bulky halogen substituents within the DNA grooves. nih.govnih.gov The stabilizing effect is particularly pronounced in duplexes with a parallel chain orientation. nih.gov
Table 1: Change in Melting Temperature (ΔTm) for Self-Complementary Duplexes Containing Modified Isoguanosine (B3425122) Analogs
This table illustrates the stabilizing effect of 8-aza-7-deaza modification and subsequent halogenation on a related isoguanosine system, providing context for the stability of the this compound scaffold.
| Modification in Duplex | ΔTm per modification (°C) |
| 8-Aza-7-deaza-2'-deoxyisoguanosine | +1.6 |
| 7-Bromo-8-aza-7-deaza-2'-deoxyisoguanosine | +4.0 |
| 7-Iodo-8-aza-7-deaza-2'-deoxyisoguanosine | +5.8 |
| Data sourced from Seela & Kröschel, 2003. nih.gov |
Circular Dichroism (CD) spectroscopy is an invaluable tool for probing the global secondary structure of DNA. mdpi.com This technique measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the chiral arrangement of the DNA helix. researchgate.net The characteristic CD spectrum of B-form DNA, with its positive band around 275-280 nm and a negative band around 245-250 nm, allows for the confirmation of duplex conformation upon incorporation of modified nucleosides. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure and dynamics of oligonucleotides in solution at atomic resolution. researchgate.netumich.edu Through-space correlations from Nuclear Overhauser Effect (NOE) experiments provide distance restraints that are used to build detailed structural models.
While a complete high-resolution structure of an oligonucleotide containing this compound is not extensively detailed in the literature, NMR is a standard and essential technique for this purpose. nih.govnih.gov It is used to confirm the identity and purity of synthesized nucleosides and to assign the chemical shifts of protons and carbons. For the related analog, 8-aza-7-deaza-2'-deoxyisoguanosine, and its derivatives, 13C-NMR chemical shifts have been assigned, providing a reference for structural characterization. nih.gov NMR studies on other 8-aza-7-deazapurine systems have been complemented with molecular dynamics calculations to fully characterize the structure and dynamics of the modified DNA duplex. researchgate.net
Table 2: Representative 13C-NMR Chemical Shifts (δ, ppm) for 8-Aza-7-deaza-2'-deoxyisoguanosine Derivatives
This data for a closely related analog highlights the type of specific structural information obtained via NMR spectroscopy. The analysis was performed in D6-DMSO.
| Carbon Atom | 8-Aza-7-deaza-2'-deoxyisoguanosine | 7-Bromo Derivative | 7-Iodo Derivative |
| C-4 | 154.6 | 154.5 | 154.4 |
| C-5 | 96.6 | 99.3 | 64.1 |
| C-6 | 157.0 | 156.9 | 156.8 |
| C-7a | 148.9 | 149.9 | 151.7 |
| C-1' | 82.7 | 82.8 | 83.0 |
| C-2' | 39.0 | 38.8 | 38.6 |
| C-3' | 71.1 | 71.1 | 71.0 |
| C-4' | 87.8 | 87.9 | 88.0 |
| C-5' | 62.1 | 62.1 | 62.0 |
| Data sourced from Seela & Kröschel, 2003. nih.gov |
Fluorescence spectroscopy provides insights into the electronic environment of a molecule. While many nucleoside analogs are designed to be fluorescent probes, studies on the closely related 8-aza-7-deaza-2'-deoxyisoinosine show that its intrinsic fluorescence is significantly quenched (by approximately 95%) upon incorporation into a DNA duplex. nih.gov This quenching indicates a strong interaction between the modified base and its neighbors, likely through efficient non-radiative decay pathways when constrained within the helical structure. The residual fluorescence, though weak, can still be used to monitor thermal denaturation and determine Tm values, which have been shown to correlate well with those obtained from UV spectrophotometry. nih.gov The fluorescence of related nucleoside hydrogels has been shown to be sensitive to external stimuli such as pH changes, suggesting that the electronic properties of the 8-aza-7-deazapurine core can be modulated by its environment.
Calorimetric Investigations
Calorimetry offers a direct measurement of the heat changes associated with biochemical processes, providing a complete thermodynamic profile of molecular interactions.
Differential Scanning Calorimetry (DSC) is the gold standard for determining the thermodynamic parameters of DNA duplex formation and dissociation. nih.govmedcraveonline.com By measuring the heat capacity of a sample as a function of temperature, DSC can directly determine the transition temperature (Tm) and the calorimetric enthalpy (ΔH°cal) of melting. researchgate.netnih.gov From these values, the entropy (ΔS°) and Gibbs free energy (ΔG°) of the transition can be calculated, providing a full thermodynamic characterization of duplex stability. medcraveonline.com
X-ray Crystallography for Atomic-Level Structural Elucidation
X-ray crystallography has been instrumental in providing a definitive, three-dimensional atomic arrangement of this compound and its derivatives. mdpi.comnih.gov This technique has confirmed the β-D-anomeric configuration and the N9 glycosylation site for related 8-aza-7-deazapurine nucleosides. mdpi.com
In a study on 7-vinyl-8-aza-7-deaza-2'-deoxyadenosine monohydrate, a related compound, X-ray analysis revealed an anti conformation around the glycosidic bond. nih.gov The sugar moiety (furanose) was found in an S conformation with an unsymmetrical twist. nih.gov Such detailed structural information is crucial for understanding how these modified nucleosides are accommodated within the DNA double helix and how they interact with other molecules.
Table 1: Crystallographic Data for a Related 8-Aza-7-deazapurine Nucleoside Derivative
| Parameter | Value |
| Compound | 4,6-diamino-3-iodo-1-(β-d-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine |
| Formula | C₁₀H₁₅IN₆O₅ |
| Molecular Weight | 426.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 4.7669 (2) |
| b (Å) | 11.0409 (5) |
| c (Å) | 21.6334 (9) |
| Volume (ų) | 1138.59 (8) |
| Z | 4 |
| Temperature (K) | 293 (2) |
| R₁ | 0.0366 |
| wR₂ | 0.0924 |
Source: mdpi.com
Computational Chemistry and Molecular Modeling
Computational methods have become indispensable for probing the dynamic and electronic properties of this compound, complementing experimental findings and providing insights that are often difficult to obtain through laboratory techniques alone.
Simulations of Glycosidic Torsion Angle and Duplex Formation
Molecular dynamics (MD) simulations are employed to study the conformational dynamics of DNA duplexes containing this compound. A key parameter investigated is the glycosidic torsion angle (χ), which defines the orientation of the nucleobase with respect to the sugar. Studies on related 7-deazapurine nucleosides have shown that they predominantly adopt the anti conformation, which is consistent with their incorporation into a standard B-DNA helix. researchgate.net
Analysis of Electron Density and Electrostatic Properties
The introduction of a nitrogen atom at the 8-position significantly alters the electron density and electrostatic potential of the purine ring system. acs.orgglenresearch.com Computational analysis, often using Density Functional Theory (DFT), allows for the visualization and quantification of these changes.
Replacing the N7 atom of guanine (B1146940) with a carbon (as in 7-deazaguanine) removes an electronegative atom and its associated lone pair of electrons from the major groove, which is expected to alter the electrostatic potential in this region. acs.orgnih.gov Conversely, the introduction of a nitrogen at position 8 in this compound introduces a new hydrogen bond acceptor site, which can influence interactions with water molecules, ions, and proteins. genelink.com These electrostatic modifications are critical for the molecular recognition of DNA and can impact the binding of drugs and enzymes. nih.govglenresearch.com
Prediction and Analysis of Tautomeric Equilibria
Nucleobases can exist in different tautomeric forms, which have distinct hydrogen bonding patterns and can lead to mispairing during DNA replication. Computational chemistry provides a powerful tool to predict the relative energies and populations of different tautomers of this compound.
For the related compound 7-deaza-2'-deoxyisoguanosine, it has been shown that halogenation at the 7-position can significantly shift the keto-enol tautomeric equilibrium towards the keto form. nih.gov While non-halogenated 7-deaza-2'-deoxyisoguanosine has a significant population of the enol tautomer, its 7-halogenated derivatives have a tautomeric equilibrium constant (KTAUT [keto]/[enol]) of approximately 104, which is close to that of natural 2'-deoxyguanosine (B1662781). nih.gov This shift enhances the fidelity of base pairing. Similar computational analyses can be applied to this compound to understand how its tautomeric preferences might differ from natural guanosine (B1672433) and influence its biological function.
Computational Determination of pKa Values for Modified Nucleobases
The acidity (pKa) of the protonated and deprotonated forms of a nucleobase is a fundamental property that governs its charge state at physiological pH and its ability to participate in acid-base catalysis. Computational methods, particularly those combining quantum mechanics with implicit solvent models, have been successfully used to predict the pKa values of modified nucleobases, including aza- and deaza-analogs. researchgate.netnih.govacs.org
For 8-azaguanosine (a8G), the calculated pKa for the N1 position is significantly lower (by 2.1 units) than that of natural guanosine. nih.gov This makes a8G a useful probe for investigating the role of protonated guanosine residues in enzymatic and ribozymatic catalysis, as its pKa is closer to physiological pH. nih.gov The ability to computationally predict pKa values provides valuable insights into the hydrogen-bonding capabilities and potential catalytic roles of this compound in various biological contexts.
Table 2: Calculated pKa Shifts for Guanosine Modifications
| Modification | Position | ΔpKa (relative to Guanosine) |
| 3-deazaguanosine (c3G) | N1 | +1.8 |
| 7-deazaguanosine (c7G) | N1 | +0.9 |
| 1-deazaguanosine (c1G) | N3 | +1.1 |
| 7-deazaguanosine (c7G) | N3 | +1.3 |
| 3-deazaguanosine (c3G) | N7 | +0.4 |
| 1-deazaguanosine (c1G) | N7 | -0.5 |
| 8-azaguanosine (a8G) | N1 | -2.1 |
Source: nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Aza-7-deaza-2'-deoxyguanosine and its halogenated derivatives?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions for introducing alkynyl or halogen substituents at the C-7 position. For example, Seela et al. (1998) utilized halogenation of precursor nucleosides under controlled conditions to generate 7-halogenated derivatives, followed by deprotection steps to yield the final product . Key steps include regioselective functionalization and purification via column chromatography.
Q. What methodological advantages does this compound offer in DNA sequencing compared to natural dGTP?
- Methodological Answer : Substituting dGTP with 7-deaza-2'-deoxyguanosine triphosphate reduces band compression in Sanger sequencing by minimizing secondary structure formation. Mizusawa et al. (1986) demonstrated improved resolution using this analog, attributed to its inability to form Hoogsteen base pairs. Researchers should optimize polymerase compatibility and reaction buffer conditions (e.g., Mg²⁺ concentration) for efficient incorporation .
Q. How can researchers incorporate this compound into oligonucleotides, and what purification challenges arise?
- Methodological Answer : Incorporation is achieved via solid-phase synthesis using phosphoramidite chemistry. Challenges include lower coupling efficiency due to steric hindrance from the 7-deaza modification. Post-synthesis, reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) is recommended for purification, with MALDI-TOF MS validation of oligonucleotide integrity .
Advanced Research Questions
Q. How does the introduction of 7-halogen substituents affect the tautomeric equilibrium and base-pairing fidelity of this compound in oligonucleotides?
- Methodological Answer : 7-Halogens stabilize the keto tautomer, enhancing Watson-Crick pairing specificity. Seela et al. (2007) analyzed tautomer populations using NMR and X-ray crystallography, revealing that 7-iodo derivatives exhibit a ~80% keto population compared to ~60% in non-halogenated analogs. Researchers should employ temperature-dependent UV spectroscopy or computational modeling (DFT) to quantify tautomeric shifts .
Q. What experimental strategies can be employed to analyze the fluorescence properties of this compound derivatives under varying pH conditions?
- Methodological Answer : Fluorescence intensity and emission maxima are pH-dependent due to protonation/deprotonation of the nucleobase. Zhao et al. (2017) used fluorimetry with excitation at 320 nm and emission scans from 350–600 nm. For quantitative analysis, prepare buffered solutions across a pH gradient (e.g., pH 5–9) and correlate fluorescence quantum yield with tautomeric states .
Q. In designing oligonucleotides with enhanced duplex stability, how do 7-substituted this compound derivatives compare to natural bases, and what biophysical techniques validate these effects?
- Methodological Answer : 7-Substituents (e.g., halogens, alkynyl groups) increase duplex stability by reducing electrostatic repulsion and enhancing base stacking. Thermal denaturation (Tm) assays and circular dichroism (CD) spectroscopy are critical for evaluating stability. For example, a 7-iodo derivative may elevate Tm by 3–5°C compared to unmodified duplexes .
Q. How do regioselectivity challenges in modifying this compound at the C-7 or C-8 positions influence synthetic pathway design?
- Methodological Answer : Regioselectivity is influenced by electron-donating groups at C-2, which stabilize σ-complex intermediates during electrophilic substitution. Koszytkowska-Stawińska et al. demonstrated that acetic acid as a co-solvent shifts reactivity to the C-8 position. Strategies include protecting group manipulation (e.g., silylation of hydroxyl groups) and monitoring reaction progress via LC-MS .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in tautomerization data between 8-Aza-7-deazapurines and their 7-deaza counterparts?
- Methodological Answer : Contradictions arise from differing electronic effects: 7-halogens in 8-aza-7-deazapurines have a weaker influence on tautomer equilibrium compared to 7-deazapurines. To resolve this, combine experimental data (e.g., NMR titration) with density functional theory (DFT) calculations to model electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
